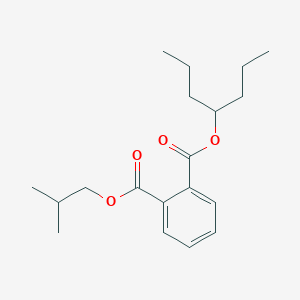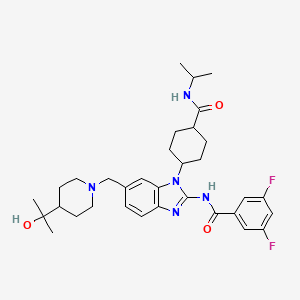
TSR-011-isomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TSR-011-isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. general synthetic methods for similar compounds typically involve:
Formation of Intermediates: This step involves the preparation of key intermediates through various organic reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled temperatures and pressures.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to safety and environmental regulations.
化学反应分析
Types of Reactions
TSR-011-isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学研究应用
TSR-011-isomer has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用机制
TSR-011-isomer exerts its effects by inhibiting the activity of receptor tyrosine kinase anaplastic lymphoma kinase and tropomyosin-related kinases TRKA, TRKB, and TRKC . These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound can disrupt these pathways, leading to the suppression of tumor growth and proliferation .
相似化合物的比较
Similar Compounds
Ceritinib: An ALK tyrosine kinase inhibitor with selective, ATP-competitive, and oral activity.
Crizotinib: An ATP-competitive small-molecule tyrosine kinase inhibitor of c-MET and ALK receptors.
Larotrectinib sulfate: An oral active and specific ATP-competitive inhibitor of tropomyosin receptor kinases.
Uniqueness of TSR-011-isomer
This compound is unique due to its dual inhibitory activity on both anaplastic lymphoma kinase and tropomyosin-related kinases TRKA, TRKB, and TRKC . This dual inhibition makes it a valuable compound for research in oncology, particularly for studying its potential in treating solid tumors and lymphomas .
属性
分子式 |
C33H43F2N5O3 |
|---|---|
分子量 |
595.7 g/mol |
IUPAC 名称 |
3,5-difluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C33H43F2N5O3/c1-20(2)36-30(41)22-6-8-27(9-7-22)40-29-15-21(19-39-13-11-24(12-14-39)33(3,4)43)5-10-28(29)37-32(40)38-31(42)23-16-25(34)18-26(35)17-23/h5,10,15-18,20,22,24,27,43H,6-9,11-14,19H2,1-4H3,(H,36,41)(H,37,38,42) |
InChI 键 |
GZYCQQBRSRIFII-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC(=CC(=C5)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![(1S,2S,3S,4R,8S,9S,12S)-13-(dideuteriomethylidene)-12-hydroxy-4,8-dimethyltetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B13436067.png)
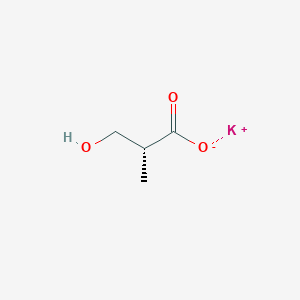

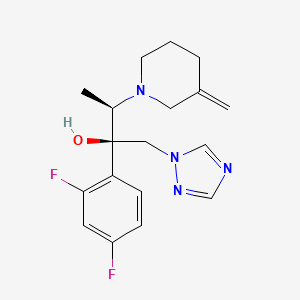
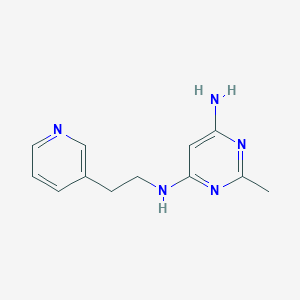
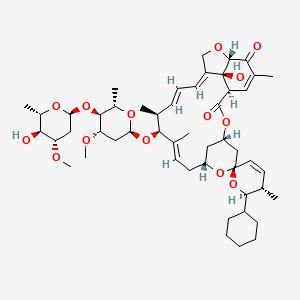
![40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13436126.png)


